5-methoxypentan-1-ol

Description

Historical Context and Evolution of Research on Ether-Alcohols

The study of ether-alcohols is intrinsically linked to the historical development of ether synthesis. Early methods for preparing ethers, such as the acid-catalyzed dehydration of alcohols, date back centuries, with some accounts tracing the synthesis of "sweet oil of vitriol" (diethyl ether) from ethanol (B145695) and sulfuric acid to as early as 1275. These early preparations laid the groundwork for understanding the class of compounds known as ethers.

A pivotal moment in ether synthesis arrived in 1850 when British chemist Alexander Williamson developed the reaction that now bears his name. wikipedia.orgchemistrytalk.orgchemeurope.combyjus.com The Williamson ether synthesis, which typically involves the reaction of an alkoxide with a primary alkyl halide, was crucial in proving the structure of ethers and remains a cornerstone of organic synthesis today. wikipedia.orgchemeurope.combyjus.combritannica.com This versatile and robust method provided a rational approach to creating both symmetrical and asymmetrical ethers, which naturally extended to the synthesis of molecules containing both an ether and an alcohol functionality, the ether-alcohols. chemeurope.commasterorganicchemistry.com

The evolution of research on ether-alcohols has transitioned from foundational synthesis to in-depth investigations of their physicochemical properties and applications. solubilityofthings.comresearchgate.net Initially valued as solvents, their bifunctional nature—possessing both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting ether group—has made them subjects of significant academic interest. solubilityofthings.combritannica.com Twentieth-century research expanded their use into various industrial sectors, including pharmaceuticals and plastics. solubilityofthings.com Contemporary research often focuses on their role in green chemistry, their unique solvent properties, and their utility as intermediates in complex organic syntheses. rsc.orgalfa-chemistry.com

Structural Characteristics and Functional Groups of 5-Methoxypentan-1-ol

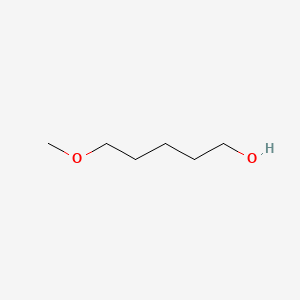

This compound is a polyfunctional organic compound with the chemical formula C₆H₁₄O₂. chembk.comcymitquimica.comnih.gov Its structure is characterized by a five-carbon pentanol (B124592) backbone, with a hydroxyl (-OH) group at the terminal position (C1) and a methoxy (B1213986) (-OCH₃) group at the fifth carbon (C5). cymitquimica.com This classifies it as a primary alcohol and an ether. cymitquimica.com

The presence of these two distinct functional groups dictates its chemical behavior and physical properties. The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. britannica.compurdue.edu This is in contrast to the ether linkage, where the oxygen atom can only act as a hydrogen bond acceptor. britannica.comjove.comquora.com This bifunctionality allows this compound to participate in a variety of chemical reactions, such as esterification and further etherification at the hydroxyl group. cymitquimica.com

The physical properties of this compound reflect its molecular structure. It is a colorless to pale yellow liquid with a characteristic odor. chembk.comguidechem.com While it is insoluble in water, it is soluble in many common organic solvents like other alcohols, ethers, and ketones. chembk.com The dual functionality influences its boiling point and density, distinguishing it from simple alkanes or monofunctional alcohols and ethers of similar molecular weight. britannica.compurdue.edu

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₂ | chembk.comcymitquimica.comchemsynthesis.com |

| Molecular Weight | 118.17 g/mol | cymitquimica.comchemicalbook.com |

| IUPAC Name | This compound | |

| CAS Number | 4799-62-6 | guidechem.com |

| Appearance | Colorless to pale yellow liquid | chembk.com |

| Boiling Point | 188-194°C | chembk.comchemicalbook.com |

| Density | ~0.92 g/cm³ | chembk.com |

| Melting Point | -81°C | chembk.com |

Scholarly Significance and Research Trajectories of this compound

The scholarly significance of this compound and related ether-alcohols stems from their utility as model compounds for studying molecular interactions and their application as versatile chemical building blocks. guidechem.comnih.gov Their presence in research spans organic synthesis, physical chemistry, and materials science.

In organic synthesis, this compound serves as a valuable intermediate for producing more complex molecules, finding potential applications in the fragrance, agrochemical, and pharmaceutical industries. chembk.comcymitquimica.comguidechem.com Its bifunctional nature allows for selective reactions, making it a useful component in multi-step synthetic pathways.

A significant trajectory in recent research involves the study of the physical properties of ether-alcohols to understand the interplay between intermolecular and intramolecular hydrogen bonding. nih.govacs.org A 2024 study in the Journal of Chemical & Engineering Data investigated a series of ether-alcohols, including the related compound 5-ethoxypentan-1-ol (B8642478), to probe structure-property relationships. acs.orgresearchgate.netresearchgate.netresearcher.life The research highlighted how the position of the ether group relative to the hydroxyl group affects properties like density and viscosity. acs.orgresearchgate.netresearchgate.net Such studies are motivated by a desire to better understand the behavior of more complex systems like polyethylene (B3416737) glycol (PEG), an environmentally benign solvent. nih.govacs.org

Findings from these studies indicate that the presence of the ether moiety can increase intermolecular hydrogen bonding compared to simple alcohols like octan-1-ol, leading to higher densities. acs.orgresearchgate.netresearchgate.netresearcher.life Furthermore, the dynamics within these liquids, such as self-diffusion, are affected by the relative strengths of hydrogen bonds between two hydroxyl groups versus those between a hydroxyl and an ether group. acs.orgmdpi.com Specifically, research suggests that hydrogen bonding between a hydroxy group and an ether oxygen is weaker than that between two hydroxy groups. acs.orgmdpi.com Molecular dynamics simulations have been employed to further elucidate these interactions, showing that for ether-alcohols like 5-ethoxypentan-1-ol, intramolecular hydrogen bonding is only marginally present, while intermolecular hydrogen bonding plays a more dominant role. mdpi.com

The exploration of ether-alcohols as "green" or environmentally friendly solvents is another active area of research. alfa-chemistry.comnih.gov Their low vapor pressure and biodegradability, properties they share with parent structures like PEG, make them attractive alternatives to more volatile organic solvents. nih.gov As research continues, the unique balance of properties in this compound will likely lead to its use in novel applications, from advanced material design to specialized roles in sustainable chemical synthesis. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-8-6-4-2-3-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNKOGMRWWOOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197372 | |

| Record name | 5-Methyoxy-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4799-62-6 | |

| Record name | 5-Methyoxy-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyoxy-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Understanding of 5 Methoxypentan 1 Ol

Established Synthetic Pathways for 5-Methoxypentan-1-ol Derivatization

Alkylation Reactions Employing 1-Pentanol (B3423595) Precursors

A direct and common method for preparing this compound involves the alkylation of a 1-pentanol derivative. One documented approach is the reaction of 1-pentanol with methyl hypochlorite (B82951) to yield this compound. chembk.com Another strategy involves the monoalkylation of 1,5-pentanediol (B104693). For instance, asymmetric protection of one hydroxyl group in 1,5-pentanediol with a p-methoxybenzyl (PMB) group, followed by further synthetic steps, utilizes the diol as a starting point for more complex structures. biorxiv.org

The Williamson ether synthesis is a foundational method for forming ethers. This reaction typically involves an alkoxide reacting with a primary alkyl halide. In the context of this compound, this could involve the reaction of a methoxide (B1231860) source with a 5-halopentan-1-ol derivative, where the hydroxyl group is suitably protected.

A summary of potential reactants for the synthesis of related methoxypentane structures based on the Williamson ether synthesis principle is provided in the table below.

| Reactant 1 | Reactant 2 | Product |

| Sodium pentanolate | Methyl iodide | 1-Methoxypentane |

| Sodium pentanolate | Chloromethyl methyl ether | 1-(Methoxymethoxy)pentane |

| 1-Chloropentane | Methanol (B129727) | 1-Methoxypentane |

| n-Butyl magnesium bromide | Chloromethyl methyl ether | 1-Methoxypentane |

This table illustrates the versatility of the Williamson ether synthesis and related alkylations in generating methoxyalkanes.

Strategies for Carbon Chain Elongation and Functionalization Leading to this compound

The construction of the this compound carbon skeleton can be achieved through methods that build the carbon chain and introduce the required functional groups. One such strategy involves the condensation of 3-(m-methoxyphenyl)propyl bromide with sodium acetylide in liquid ammonia. google.com This reaction forms a C-C bond, extending the carbon chain and introducing a terminal alkyne which can be subsequently reduced to furnish the pentyl chain. google.com

Metabolic engineering presents a biosynthetic approach to carbon chain elongation. By engineering the enzymes involved in amino acid biosynthesis, a recursive "+1" metabolic pathway can be created to extend the carbon chain of 2-ketoacids. nih.gov This method has been used to synthesize compounds like 1-heptanol (B7768884) and 1-octanol (B28484) from glucose and could potentially be adapted for the biosynthesis of functionalized alcohols like this compound. nih.gov

Catalytic Approaches in the Synthesis of this compound and Analogues

Role of Brønsted and Lewis Acid Catalysis in Ether-Alcohol Formation

Brønsted and Lewis acids are crucial catalysts in the synthesis of ethers from alcohols. mdpi.comrsc.org The etherification of alcohols can proceed through dehydration, and the type of acid catalyst can significantly influence the product distribution. rsc.org

Brønsted acids typically promote the formation of ethers. For instance, the dehydration of primary alcohols using Brønsted acids with a pKa value below 2.8 has been shown to result in ether formation. rsc.org Strong Brønsted acid sites, such as those on certain solid acid catalysts, favor the formation of mono-ethers. mdpi.com

Lewis acids can also catalyze etherification. In some cases, a combination of Lewis and Brønsted acidity can be beneficial. For example, a mixture of ZrO(OH)₂ (Lewis acid) and Zr-montmorillonite (Brønsted acid) has been used to obtain high yields of bis-ethers from secondary alcohols. mdpi.com Metal triflates, which are Lewis acids, have demonstrated high activity and selectivity in the etherification of glycerol (B35011) with alkyl alcohols. rsc.org Specifically, Bi(OTf)₃ was found to be a highly effective catalyst for producing monoalkylglyceryl ethers, with its activity potentially enhanced by a synergistic effect with triflic acid (a Brønsted acid) formed in situ. rsc.org

The choice of catalyst can be tailored to favor either ether or alkene formation from alcohols. While Brønsted acids tend to produce ethers, certain Lewis acids like Hf(OTf)₄ and Cu(OTf)₂ have been shown to be effective for the dehydration of primary alcohols to alkenes. rsc.org

| Catalyst Type | Primary Product from Alcohol Dehydration | Reference |

| Brønsted Acid (pKa < 2.8) | Ether | rsc.org |

| Strong Brønsted Acid Sites | Mono-ether | mdpi.com |

| Lewis Acid (e.g., Hf(OTf)₄, Cu(OTf)₂) | Alkene | rsc.org |

| Lewis Acid (e.g., Bi(OTf)₃) | Monoether (from polyol) | rsc.org |

Stereoselective and Regioselective Synthesis of this compound Isomers

The synthesis of specific isomers of this compound requires stereoselective and regioselective control. A stereoselective reaction favors the formation of one stereoisomer over another, while a regioselective reaction favors reaction at one position on a molecule over another. masterorganicchemistry.com

For example, the synthesis of anti-2-amino-3-aryl-3-methoxypropan-1-ols has been achieved through the regioselective and stereoselective ring-opening of trans-2-aryl-3-(hydroxymethyl)aziridines in methanol. beilstein-journals.org This reaction proceeds with the nucleophilic attack of methanol at the benzylic carbon of the aziridine (B145994) ring, leading to a specific stereochemical outcome. beilstein-journals.org

While specific examples for the stereoselective synthesis of this compound isomers are not detailed in the provided search results, the principles of stereoselective synthesis would apply. This could involve the use of chiral catalysts or starting materials to direct the formation of a specific enantiomer or diastereomer. For instance, the synthesis of (2R)-2-methoxypentan-1-ol would require a synthetic route that establishes the R configuration at the C2 position. nih.gov

Novel Synthetic Strategies for this compound: Advancements and Challenges

Emerging synthetic strategies offer new avenues for the preparation of this compound and its analogues, often focusing on greener and more efficient methods.

One novel approach involves the use of hypervalent iodine reagents. cardiff.ac.uk These reagents are environmentally benign and can facilitate a range of oxidative transformations under mild conditions. cardiff.ac.uk While not specifically demonstrated for this compound, their application in stereoselective oxidative rearrangements of alkenes suggests potential for the synthesis of functionalized alcohols. cardiff.ac.uk

Another innovative strategy is the reaction of carbanions with monoperoxyacetals, which represents an "umpoled" approach to ether synthesis. acs.org This method involves the attack of a nucleophilic carbon on an electrophilic oxygen, contrasting with the traditional Williamson ether synthesis. acs.org

The selective O-methylation of glycerol using subcritical methanol presents a greener alternative for producing methoxy-functionalized alcohols. frontiersin.org This method uses a homogeneous base and avoids harsh reagents, selectively producing 3-methoxypropan-1,2-diol. frontiersin.org Such a strategy could potentially be adapted for the synthesis of this compound from a suitable diol precursor.

Challenges in the synthesis of this compound include achieving high regioselectivity and stereoselectivity, particularly for chiral isomers. Developing catalytic systems that are both highly active and easily recyclable is also an ongoing area of research. Furthermore, the development of synthetic routes that utilize renewable feedstocks and minimize waste generation remains a significant goal.

Chemical Reactivity and Transformation Mechanisms of 5 Methoxypentan 1 Ol

Reactivity Profiles of the Primary Alcohol Moiety in 5-Methoxypentan-1-ol

The terminal primary alcohol group is a principal site of reactivity in this compound, readily participating in characteristic alcohol reactions such as esterification and oxidation.

Esterification Reactions and Formation of Derived Esters

Primary alcohols like this compound undergo esterification when reacted with carboxylic acids in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comreb.rw This reversible reaction involves the combination of the alcohol and a carboxylic acid to form a sweet-smelling ester and water. byjus.com The mechanism begins with the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol oxygen of this compound then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comopenstax.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

The reaction of this compound with various carboxylic acids would yield a range of corresponding esters, as illustrated in the table below.

Oxidation Kinetics and Proposed Mechanisms (e.g., Hydride Transfer Pathways)

The primary alcohol group of this compound can be oxidized to form an aldehyde and subsequently a carboxylic acid. The product depends on the choice of oxidizing agent.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are selective for the conversion of primary alcohols to aldehydes. numberanalytics.comlibretexts.org The mechanism is believed to involve the formation of a chromate (B82759) ester intermediate, followed by a hydride transfer. numberanalytics.comnumberanalytics.com This process would convert this compound to 5-methoxypentanal.

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium, will typically oxidize primary alcohols to carboxylic acids. fiveable.menptel.ac.in The reaction with permanganate is complex, but it is suggested that the reacting species may be Mn(III), which forms a transition state with the alcohol. kyoto-u.ac.jp For chromic acid, the reaction proceeds through an aldehyde intermediate which is then further oxidized. The rate-limiting step in many alcohol oxidations is proposed to be a hydride transfer from the carbon bearing the hydroxyl group to the oxidant. fiveable.mewikipedia.org In the case of this compound, strong oxidation would yield 5-methoxypentanoic acid.

Reactivity of the Methoxy (B1213986) Ether Linkage in this compound

Ethers are generally unreactive functional groups, but they can undergo cleavage under harsh acidic conditions. scribd.com

Ether Cleavage Reactions and Functional Group Interconversions

The methoxy group in this compound can be cleaved by treatment with strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). transformationtutoring.comchemistrysteps.com For a primary methyl ether like this compound, the reaction proceeds via an Sₙ2 mechanism. libretexts.orglibretexts.org The halide nucleophile (Br⁻ or I⁻) will attack the less sterically hindered carbon atom, which is the methyl group of the methoxy ether. scribd.comlibretexts.org

The initial products of this cleavage are methanol (B129727) and 5-halopentan-1-ol (e.g., 5-bromopentan-1-ol (B46803) or 5-iodopentan-1-ol). If an excess of the acid is used, the primary alcohol of the 5-halopentan-1-ol intermediate will undergo a second substitution reaction to yield a 1,5-dihalopentane and water. libretexts.orgorganicchemistrytutor.com

Mechanistic Investigations of Ether-Involved Transformations

The mechanism for the acidic cleavage of this compound begins with the protonation of the ether oxygen by the strong acid (HBr or HI). organicchemistrytutor.com This step is crucial as it converts the poor leaving group (CH₃O⁻) into a good leaving group (CH₃OH). chemistrysteps.com

Following protonation, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks the electrophilic carbon of the protonated ether. In this case, the attack occurs at the methyl carbon, as it is primary and less sterically hindered than the C5 carbon of the pentyl chain. This nucleophilic attack proceeds via a single concerted step (Sₙ2 mechanism), where the C-O bond is broken as the C-X bond is formed, displacing methanol as a leaving group. libretexts.orgorganicchemistrytutor.com

The resulting 5-halopentan-1-ol can then be protonated at its hydroxyl group by the excess acid. This forms another good leaving group (H₂O), which is subsequently displaced by another halide ion in a second Sₙ2 reaction, resulting in the final 1,5-dihalopentane product.

Intramolecular Cyclization and Rearrangement Pathways Involving this compound

The bifunctional nature of this compound allows for the possibility of intramolecular reactions to form cyclic compounds, primarily six-membered rings like tetrahydropyran (B127337) derivatives.

A plausible pathway to a cyclic ether involves the conversion of the terminal alcohol into a good leaving group, such as a tosylate, by reacting it with tosyl chloride. Subsequent treatment with a non-nucleophilic base could, in theory, promote an intramolecular Williamson ether synthesis. However, this would require the ether oxygen to act as the nucleophile, which is less common. A more viable route for cyclization would be to first cleave the ether with HBr or HI to form 5-halopentan-1-ol. Treatment of this intermediate with a base would then facilitate an intramolecular Sₙ2 reaction, where the alkoxide formed from the deprotonation of the alcohol attacks the carbon bearing the halogen, leading to the formation of tetrahydropyran-2-methanol. This type of intramolecular Williamson ether synthesis is known to be effective for forming five- and six-membered rings. masterorganicchemistry.com

Alternatively, acid-catalyzed intramolecular hydroalkoxylation could lead to cyclic ethers. For instance, treatment of 1,5-diols with an acid catalyst can yield tetrahydropyran derivatives. organic-chemistry.org This would require prior cleavage of the methoxy group in this compound to form 1,5-pentanediol (B104693).

Rearrangement reactions, such as the numberanalytics.comorganicchemistrytutor.com-Wittig rearrangement, are known for ethers but typically require deprotonation at a carbon adjacent to the ether oxygen using a very strong base like an alkyllithium. wikipedia.orgorganic-chemistry.org For this compound, this would be difficult and is not a likely reaction pathway under typical conditions. Carbocation rearrangements are also generally associated with reactions involving carbocation intermediates (e.g., Sₙ1 or E1), which are not favored for primary systems like this compound unless harsh, dehydrating acidic conditions are used. masterorganicchemistry.com

Table of Mentioned Compounds

Gas-Phase Reactions and Atmospheric Chemical Fate of this compound and Related Compounds

The atmospheric fate of ether-alcohols like this compound is determined by a series of chemical transformations, primarily initiated by reactions with naturally occurring atmospheric oxidants. The structure of these compounds, featuring both an ether and an alcohol functional group, influences their reactivity and the subsequent degradation pathways they undergo in the troposphere.

Reaction with Atmospheric Radicals (e.g., Nitrate (B79036) Radicals)

The primary degradation pathway for saturated alcohols and related compounds in the atmosphere during the day is their reaction with hydroxyl (OH) radicals. scielo.brscielo.brcopernicus.org However, during nighttime, the nitrate radical (NO₃) can become a significant oxidant, particularly for compounds with specific structural features like ether linkages. researchgate.netcopernicus.org The reactions of saturated alcohols with ozone are generally too slow to be of atmospheric importance. researchgate.net

The reaction of nitrate radicals with alcohols and ether-alcohols proceeds via hydrogen atom abstraction, typically from a C-H bond, as H-atom abstraction from the O-H bond is considered negligible. scielo.brresearchgate.net This initial reaction leads to the formation of an organic radical and nitric acid (HNO₃). For a compound like this compound, abstraction can occur at several positions along the carbon chain. The presence of oxygen atoms in the hydroxyl and ether groups activates adjacent C-H bonds, making them more susceptible to abstraction. Studies on related alcohols indicate that NO₃ is more reactive toward a hydrogen atom attached to a tertiary carbon than one attached to a secondary or primary carbon. researchgate.net

The table below summarizes the experimentally determined rate constants for the gas-phase reaction of various alcohols and ether-alcohols with the nitrate radical at room temperature.

The main products identified from the reaction of alcohols with NO₃ radicals are the corresponding carbonyl compounds. copernicus.orgrsc.org For example, the reaction of (E)-4-methylcyclohexanol with NO₃ radicals primarily yields (E)-4-methylcyclohexanone. copernicus.org This indicates that the reaction proceeds predominantly through H-atom abstraction from the carbon atom bonded to the hydroxyl group.

Advanced Applications and Utilization of 5 Methoxypentan 1 Ol in Chemical Synthesis

5-Methoxypentan-1-ol as a Key Building Block in Complex Molecule Synthesis

The structure of this compound, featuring two different oxygen-containing functional groups, provides synthetic chemists with significant strategic advantages. The primary alcohol can undergo a wide range of reactions, such as oxidation to aldehydes or carboxylic acids, and esterification, while the methoxy (B1213986) group remains stable under many of these conditions, effectively acting as a protected ether linkage. This differential reactivity is crucial for its role as a key building block in multi-step syntheses. cymitquimica.com

While specific, documented total syntheses employing this compound are not widespread in prominent literature, its potential as a C5 synthon is clear. Its structure is relevant for creating fragments of larger, biologically active molecules. For instance, the synthesis of complex aniline (B41778) derivatives, which are common building blocks in pharmaceuticals and agrochemicals, has been demonstrated using Grignard reagents derived from related bromo-methoxyalkanes. rug.nl In one documented procedure, 1-(4-Bromophenyl)-5-methoxypentan-1-ol was synthesized as an intermediate, showcasing the utility of the methoxypentanyl scaffold in building more complex structures. rug.nl

Furthermore, derivatives of this scaffold are critical in creating specialized molecules for biological applications. For example, the synthesis of benzimidazole-derived epothilone (B1246373) analogues, which are potent microtubule-stabilizing agents with applications in cancer chemotherapy, involves the assembly of various building blocks where such functionalized alkyl chains are conceptually relevant. uni-halle.de The strategic assembly of fragments is central to the total synthesis of natural products, and simple, functionalized synthons like this compound serve as foundational starting points. researchgate.netethz.ch

A summary of representative reactions and applications for related scaffolds is presented below.

| Application Area | Scaffold Type | Synthetic Utility | Target Molecule Class |

| Bioactive Scaffolds | 1-(4-Bromophenyl)-5-methoxypentan-1-ol | Grignard reaction intermediate | Complex anilines |

| Medicinal Chemistry | 2,2-Difluoro-5-methoxypentan-1-ol | Building block for fluorinated compounds | Fluorinated pharmaceuticals |

| Natural Product Synthesis | Epothilone Analogues | Fragment for macrocycle assembly | Anticancer agents |

This table presents examples of how related pentanol (B124592) scaffolds are used in synthesis.

In the realm of materials science, functionalized alcohols play a crucial role as precursors and building blocks. While direct polymerization of this compound is not commonly cited, its structure makes it an ideal candidate to act as an initiator in ring-opening polymerizations of cyclic monomers like epoxides. The hydroxyl group can initiate the polymerization, leaving the methoxy group as a terminal functional group on the resulting polymer chain, which can influence the polymer's solubility and thermal properties.

The development of advanced materials often relies on precursors that can be integrated into larger structures like metal-organic frameworks (MOFs) or functional polymers. mdpi.com For instance, polyimide precursors are often synthesized in solvent mixtures that can include related methoxy-alcohols like 1-methoxy-2-propanol, highlighting the role of such compounds in the processing of high-performance polymers. google.com The unique combination of a hydroxyl and an ether group in this compound makes its derivatives, such as 2,2-difluoro-5-methoxypentan-1-ol, valuable intermediates for specialty materials where properties like hydrophobicity and chemical resistance are desired.

Intermediate in the Total Synthesis of Natural Products and Bioactive Scaffolds

Role in Fine Chemical Synthesis and Industrial Applications

This compound is an important intermediate in the fine chemicals industry, valued for its ability to introduce a five-carbon chain with terminal oxygen functionalities into a target molecule. This is particularly useful in the synthesis of specialized chemicals where precise molecular architecture is key to function.

The structural motifs present in this compound are found in various biologically active compounds, including agrochemicals. Phenols, for example, are privileged scaffolds in many agrochemicals. rsc.org The synthesis of complex phenol-containing molecules can involve intermediates derived from functionalized alcohols. The bifunctionality of this compound allows it to be incorporated into more complex structures that may form the backbone of herbicides, pesticides, or fungicides. A fluorinated analogue, 2,2-difluoro-5-methoxypentan-1-ol, is noted as a unique candidate for applications in agrochemicals due to the combined properties of its hydroxyl, ether, and difluoro groups.

The fragrance and flavor industry frequently utilizes alcohols and their esters to create specific scents and tastes. cymitquimica.comscribd.com this compound serves as a valuable precursor in this field primarily through the esterification of its primary alcohol group. cymitquimica.com Reaction with various carboxylic acids can produce a library of ester compounds, each with a potentially unique olfactory profile. The presence of the methoxy group within the molecule can influence the volatility and scent character of the final fragrance compound compared to a simple pentyl ester.

The synthesis of aroma compounds is a major application for such functionalized alcohols. For example, related branched-chain alcohols like 3-methyl-1-pentanol (B47404) are synthesized via methods such as hydroformylation or Grignard reactions and are known components of natural flavors. smolecule.com The pentanol backbone is a common feature in many powerful aroma compounds. Furthermore, a related compound, ethyl S-(1-methoxyhexan-3-yl)carbonothioate, is noted for its sulfury, blackcurrant, and roasted coffee flavor profile, demonstrating how methoxy-alkane structures are synthetically elaborated to create high-impact flavor chemicals. researchgate.net

Synthetic Intermediate for Specialized Agrochemicals

Supramolecular Assembly and Self-Organizing Systems Incorporating this compound

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and van der Waals forces. fiveable.menih.gov Ether-alcohols are of particular interest in this field due to their amphiphilic nature and their capacity for hydrogen bonding.

Research has shown that molecular tails based on methoxy-alcohols are effective components in designing systems for molecular self-assembly. In a notable study, tails based on the related compound 4-methoxybutan-1-ol (B94083) were used to create derivatives that self-assemble into artificial transmembrane ion channels. doi.org The length and chemical nature of these tails are critical for tuning the activity and stability of the resulting supramolecular structure. doi.org The hydroxyl group acts as a hydrogen-bond donor, guiding the assembly process, while the methoxy-alkyl chain influences the packing and interaction with the surrounding environment, such as a lipid membrane. doi.org

The physical properties that govern these interactions have been studied in detail for a series of ether-alcohols. These studies reveal the interplay between intermolecular hydrogen bonding (between different molecules) and intramolecular hydrogen bonding (within the same molecule). For ether-alcohols with longer chains, such as those structurally similar to this compound, intermolecular hydrogen bonding is dominant, which facilitates the formation of extended networks essential for self-assembly.

Formation of Micellar and Vesicular Structures

The self-assembly of amphiphilic molecules into organized aggregates like micelles and vesicles is a phenomenon of significant scientific and industrial interest. These structures can create unique microenvironments, encapsulate guest molecules, and alter the properties of a solution.

This compound is classified as a short-chain amphiphile. Its structure consists of a polar hydroxyl (-OH) "head" group, which is hydrophilic, and a five-carbon chain with an ether linkage, which constitutes the nonpolar, or lipophilic, "tail". In aqueous solutions, when present above a certain concentration known as the critical micelle concentration (CMC), amphiphilic molecules spontaneously aggregate to minimize the unfavorable contact between their nonpolar tails and water molecules.

In this process, the lipophilic tails cluster together to form a core, while the hydrophilic heads remain exposed to the aqueous environment, resulting in the formation of a spherical structure known as a micelle. While specific experimental CMC values for this compound are not extensively documented, the principles of physical chemistry suggest that its short chain length would lead to a relatively high CMC compared to traditional long-chain surfactants.

Under certain conditions, such as changes in concentration, temperature, or the presence of additives, these amphiphiles can also form bilayer sheets that enclose an aqueous compartment, creating a hollow sphere known as a vesicle. mdpi.com These vesicular structures are of particular interest as simple models for biological membranes and as potential nanocarriers for drug delivery. The ability of amphiphiles to form such structures is fundamentally linked to the balance of interactions between the molecules and the solvent, a process governed by the mechanisms of self-assembly. nih.govacs.org

Investigation of Self-Assembly Mechanisms and Applications

The mechanism behind the self-assembly of ether-alcohols like this compound is primarily governed by a delicate interplay of intermolecular forces, most notably hydrogen bonding and hydrophobic interactions. Molecular dynamics (MD) simulations on a series of related ether-alcohols provide critical insights into how molecular structure dictates the nature of these interactions. mdpi.comresearchgate.net

The key factor is the competition between intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. An intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the oxygen of the ether group within the same this compound molecule. This creates a cyclic-like conformation.

Research on homologous ether-alcohols reveals that the propensity for this intramolecular hydrogen bonding is strongly dependent on the number of carbon atoms separating the hydroxyl and ether functionalities, as this determines the stability of the resulting ring structure. mdpi.comresearchgate.net For this compound, these groups are separated by four carbon atoms (often denoted as n=4). Studies on analogous n=4 systems, such as 4-propoxybutanol, show that they exhibit the strongest tendency for intramolecular hydrogen bonding. mdpi.com This is because the resulting seven-membered ring is sterically and energetically favorable.

Conversely, intermolecular hydrogen bonding—either between two hydroxyl groups (OH-OH) or a hydroxyl group and an ether oxygen (OH-OE) of different molecules—is the driving force for the formation of larger aggregates. mdpi.comacs.org The prevalence of stable intramolecular hydrogen bonds in this compound can therefore act as a competing factor that may hinder the extensive intermolecular networking required to form large, stable micelles or vesicles.

The table below, based on findings from molecular dynamics simulations of related ether-alcohols, illustrates this relationship. mdpi.comresearchgate.net

| Compound Analogue | Separation (n) | Intramolecular H-Bonding Propensity | Implication for Self-Assembly |

| 2-pentyloxyethanol | 2 | Absent | Favors intermolecular aggregation. |

| 3-butoxypropanol | 3 | Strong | Competes with intermolecular aggregation. |

| This compound (by analogy) | 4 | Strong | Intramolecular bonding is significant and may limit the size/stability of aggregates. |

| 5-ethoxypentanol | 5 | Marginal | Favors intermolecular aggregation. |

| 6-methoxyhexanol | 6 | Marginal | Favors intermolecular aggregation. |

This table is generated based on data from analogous compounds to infer the behavior of this compound.

Applications:

The self-assembly of this compound, while potentially limited to smaller aggregates compared to long-chain surfactants, still holds potential in various applications:

Green Chemistry: Ether-alcohols are explored as environmentally benign solvents. researchgate.net The formation of micro-heterogeneous environments through self-assembly could be harnessed to enhance reaction rates or selectivities in chemical synthesis.

Template for Nanomaterials: Micellar structures can serve as templates for the synthesis of nanoparticles, controlling their size and morphology.

Formulation Science: The amphiphilic nature of this compound makes it a candidate for use as a co-surfactant or stabilizer in emulsions and cosmetic formulations, where it can modify interfacial properties. rsc.org

Further research into the precise self-assembly behavior of this compound and how to modulate the balance between intra- and intermolecular interactions—for instance, through changes in temperature or solvent polarity—could unlock more advanced applications.

Computational Chemistry and Theoretical Characterization of 5 Methoxypentan 1 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These ab initio methods, such as Density Functional Theory (DFT), can predict molecular geometries, energies, and various spectroscopic properties without the need for experimental input. researchgate.netnih.gov

The flexible aliphatic chain of 5-methoxypentan-1-ol allows it to adopt numerous spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable of these structures, which correspond to energy minima on the potential energy surface. u-szeged.huresearchgate.net This process typically involves geometry optimization, where the energy of the molecule is minimized by adjusting the positions of its atoms. nih.govrsc.org

For this compound, the key degrees of freedom are the rotations around the carbon-carbon and carbon-oxygen single bonds. The relative orientation of the methoxy (B1213986) and hydroxyl groups is particularly crucial, as it determines the possibility of intramolecular interactions. rsc.org The most stable conformations are typically those where bulky groups are staggered to minimize steric hindrance. researchgate.net Computational studies on similar alkoxyalcohols have shown that a detailed analysis of all unique staggered conformations is necessary to understand the conformational landscape. rsc.orgrsc.org The stability of each conformer is influenced by a balance of steric effects and more subtle electronic interactions, such as hyperconjugation. researchgate.net

Table 1: Key Dihedral Angles Influencing the Conformation of this compound This interactive table outlines the principal dihedral angles that define the shape and potential for intramolecular interactions in this compound.

| Dihedral Angle | Atoms Involved | Description |

| ω1 | C-O-C-C | Defines the orientation of the methyl group relative to the pentyl chain. |

| ω2 | O-C-C-C | Rotation around the first C-C bond of the pentyl chain. |

| ω3 | C-C-C-C | Rotation around the central C-C bonds of the pentyl chain. |

| ω4 | C-C-C-O | Rotation around the C-C bond adjacent to the hydroxyl group. |

| ω5 | C-C-O-H | Defines the orientation of the hydroxyl proton. |

Quantum chemical calculations can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Methods using additivity rules, Hierarchical Organization of Spherical Environments (HOSE) codes, or direct calculation via DFT are employed for this purpose. nih.govnmrdb.org For this compound, the predicted ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to its unique chemical environments.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the methoxy group (CH₃O-), the hydroxyl group (-OH), and the five methylene (B1212753) groups (-CH₂-). libretexts.org The chemical shift of the hydroxyl proton can be variable and depends on conditions like solvent, concentration, and temperature. libretexts.org Protons on the carbon adjacent to the hydroxyl group (C1) and the ether oxygen (C5) would be deshielded and appear at a lower field compared to the other methylene protons. libretexts.org

Similarly, the ¹³C NMR spectrum would display six distinct peaks, one for each carbon atom in a unique environment.

Table 2: Expected ¹H and ¹³C NMR Signals for this compound This interactive table summarizes the anticipated signals in the proton and carbon NMR spectra of this compound, including their expected splitting patterns.

| Group | Type | Expected Chemical Shift Range (ppm) | Expected Splitting (¹H NMR) |

| CH₃-O | ¹H | ~3.3 | Singlet |

| HO-C | ¹H | Variable (e.g., 2.0-2.5) | Singlet (often broad) |

| O-CH₂ -(CH₂)₃-OH | ¹H | ~3.4-3.5 | Triplet |

| HO-CH₂ -(CH₂)₄-O | ¹H | ~3.6-3.7 | Triplet |

| -(CH₂)₃- | ¹H | ~1.3-1.7 | Multiplets |

| C H₃-O | ¹³C | ~58-60 | N/A |

| C -OH | ¹³C | ~60-63 | N/A |

| C -O-CH₃ | ¹³C | ~70-73 | N/A |

| Interior -C H₂- | ¹³C | ~20-35 | N/A |

Geometry Optimization and Conformational Analysis of this compound

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemistry focuses on the properties of individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. mdpi.com MD simulations are particularly valuable for exploring intermolecular forces, such as hydrogen bonding, and understanding how these interactions influence the macroscopic properties of a substance. researchgate.netlibretexts.org

As a protic molecule, this compound can act as both a hydrogen bond donor (via its hydroxyl group) and an acceptor (via its hydroxyl and ether oxygens). khanacademy.org This leads to the formation of two primary types of intermolecular hydrogen bonds:

Hydroxyl-Hydroxyl (OH-OH) interactions: Where the hydroxyl group of one molecule donates a proton to the hydroxyl oxygen of another.

Hydroxyl-Ether (OH-OE) interactions: Where the hydroxyl group of one molecule donates a proton to the ether oxygen of a neighbor. mdpi.com

In addition to forming hydrogen bonds between molecules, this compound has the potential to form an intramolecular hydrogen bond between its own hydroxyl proton and its ether oxygen. The propensity for this interaction is highly dependent on the length of the carbon chain separating the two functional groups. mdpi.com

MD simulations of various ether alcohols have revealed that significant intramolecular hydrogen bonding occurs when it results in the formation of a stable six- or seven-membered ring. mdpi.comresearchgate.net However, for ether alcohols with longer chains, such as 5-ethoxypentanol (which would form a nine-membered ring), this interaction is only marginally present. mdpi.comresearchgate.net Given that an intramolecular hydrogen bond in this compound would create an eight-membered ring (O-C5-C4-C3-C2-C1-O-H), it is predicted that this interaction would be weak and have a minor influence on the conformational equilibrium compared to intermolecular forces. researchgate.net The entropic cost of constraining the flexible chain into such a large ring generally outweighs the energetic benefit of the weak hydrogen bond.

The surrounding environment, or solvent, can dramatically alter the behavior of this compound. The balance between inter- and intramolecular hydrogen bonding is particularly sensitive to solvent polarity. researchgate.net

In apolar solvents (e.g., hexane), where the solvent cannot form hydrogen bonds, the solute molecules primarily interact with each other. This condition would favor intermolecular OH-OH and OH-OE hydrogen bonding, leading to self-association and the formation of dimers or larger oligomers. rsc.org

In polar, protic solvents (e.g., water, methanol), the solvent molecules can compete effectively for hydrogen bonding sites. In this scenario, strong intermolecular hydrogen bonds would form between the hydroxyl and ether groups of this compound and the solvent molecules, disrupting the solute's self-association. researchgate.net

In polar, aprotic solvents (e.g., DMSO), which can act as hydrogen bond acceptors but not donors, the solvent would readily accept hydrogen bonds from the solute's hydroxyl group.

Computational models often simulate these solvent effects using a Polarizable Continuum Model (PCM), which represents the solvent as a continuous medium with a specific dielectric constant. nih.govrsc.org This approach allows for the calculation of properties in a simulated liquid phase, providing a more realistic picture of the molecule's behavior in solution.

Analysis of Intramolecular Hydrogen Bonding and its Influence on Conformation

Quantitative Structure-Reactivity and Structure-Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to build mathematical models correlating the chemical structure of a compound with its physical properties or biological activities. nih.gov These models are built upon molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. bas.bg

While comprehensive QSPR/QSAR models developed specifically for this compound are not extensively documented in publicly available literature, the principles are well-established through broad studies on aliphatic alcohols. nih.govkg.ac.rsacs.org These studies demonstrate that physicochemical properties such as boiling point, water solubility, partition coefficient, and flash point can be accurately predicted from molecular structure. nih.govkg.ac.rsacs.org The models typically take the form of a multiple linear regression (MLR) equation, where a property is calculated as a weighted sum of several molecular descriptors. bas.bgkg.ac.rs

For a molecule like this compound, the key structural features that would be quantified by descriptors in a QSPR model include its size, shape, the presence of the hydroxyl (-OH) and ether (-O-) functional groups, and the flexibility of the pentyl chain. The interaction between the alkyl group and the polar hydroxyl group is a critical factor influencing the properties of alcohols. nih.gov

To illustrate the "quantitative structure" component of a QSPR study, various molecular descriptors for this compound can be calculated. These descriptors serve as the independent variables in a regression model to predict a specific property.

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 118.17 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Molecular Formula | C6H14O2 | The elemental composition of the molecule. nih.gov |

| XLogP3 | 0.5 | A predicted value for the logarithm of the octanol/water partition coefficient, indicating hydrophilicity. uni.lu |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms (in this case, the hydroxyl oxygen). |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (the two oxygens) capable of accepting a hydrogen bond. |

| Rotatable Bond Count | 5 | The number of bonds that allow free rotation, indicating molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |

QSPR models for alcohols often use topological indices, which are graph-theory-based numbers that describe the connectivity of atoms in the molecule. bas.bg For example, a study on various aliphatic alcohols developed high-quality QSPR models for properties like boiling point (BP), molar volume (MV), and water solubility (log(1/S)) using a novel edge connectivity index (mF) combined with parameters for the alcohol group. kg.ac.rs The resulting models showed very high correlation coefficients, demonstrating the predictive power of the approach. kg.ac.rs

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating chemical reaction mechanisms, providing insights into transition states, intermediates, and the energetics of different reaction pathways that can be difficult to study experimentally.

A relevant computational study investigated the reaction mechanism of alkoxyalkyl tosylates, including 5-methoxypentyl tosylate (the tosylate derivative of this compound), with N-pyridylporphyrins. nih.gov This work was crucial for understanding competing side reactions during the synthesis of complex molecules designed as potential therapeutics. nih.govacs.org The primary goal of the reaction was N-alkoxyalkylation, but an unforeseen rearrangement led to competing N-methylation. nih.gov

The study employed Density Functional Theory (DFT) calculations to model the reaction pathways. nih.gov To make the high-level calculations more feasible and accurate, a free pyridine (B92270) ring was used as a surrogate for the more complex pyridyl groups on the porphyrin molecule. nih.gov

The computational analysis explored three potential mechanisms, as summarized below: nih.gov

Route A (Desired SN2 Reaction): This pathway represents the direct, desired alkoxyalkylation reaction. It proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism, where the pyridine nitrogen attacks the carbon bearing the tosylate leaving group, forming the N-alkoxyalkylated product. nih.gov

Route B (Rearrangement/Methylation): This competing pathway involves an intramolecular rearrangement of the 5-methoxypentyl tosylate. The molecule is proposed to rearrange into a tosylate salt of a methyl oxonium cycloalkane (a six-membered ring in this case), which then acts as the agent for methylating the pyridine. nih.gov

Route C (Rearrangement/Methylation): This is a complementary route to the methylation side reaction. Here, the intermediate methyl oxonium cycloalkane rearranges further to yield methyl tosylate (MeOTs) and a cyclic ether (tetrahydropyran). The highly reactive MeOTs then serves as the methylating agent for the pyridine. nih.gov

The quantum chemistry calculations provided the free energies for the reactants, transition states, and products for each pathway. This allowed the researchers to understand the kinetic and thermodynamic factors that control the competition between the desired alkoxyalkylation and the undesired methylation. nih.gov The study found that the rearrangement mechanism is dependent on the length of the alkoxyalkyl chain, providing critical guidance for synthesizing the target compounds with high purity. nih.gov

| Parameter | Details |

|---|---|

| Reaction Studied | N-alkylation of pyridyl groups by 5-methoxypentyl tosylate. nih.gov |

| Model System | Pyridine was used as a surrogate for the N-pyridylporphyrin moieties to improve computational accuracy. nih.gov |

| Computational Method | Density Functional Theory (DFT) using the M06-2X functional; solvation effects modeled with the CPCM continuum model. nih.gov |

| Mechanisms Investigated | 1. Direct SN2 alkoxyalkylation (Route A). 2. Rearrangement to a methyl oxonium intermediate for methylation (Route B). 3. Rearrangement to methyl tosylate and a cyclic ether for methylation (Route C). nih.gov |

| Key Findings | The computational models elucidated the competing pathways of alkoxyalkylation and methylation, revealing a chain-length-dependent rearrangement mechanism that explained the formation of unintended side products. nih.gov |

Analytical Methodologies for the Characterization and Purity Assessment of 5 Methoxypentan 1 Ol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of organic compounds. For 5-methoxypentan-1-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy In ¹H NMR spectroscopy of this compound, the local chemical environment of each proton determines its chemical shift (δ), and spin-spin coupling between neighboring protons results in signal splitting. The expected signals, their multiplicities, and coupling constants (J) are crucial for confirming the pentan-1-ol backbone and the positions of the hydroxyl and methoxy (B1213986) groups. A key feature is the signal for the hydroxyl proton (-OH), which is typically a broad singlet and can be exchanged with deuterium (B1214612) oxide (D₂O), causing its disappearance from the spectrum. chemicalbook.com

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the five carbons of the pentanol (B124592) chain and the single carbon of the methoxy group. The chemical shifts are indicative of the carbon type (e.g., -CH₂OH, -CH₂O-, -CH₃O). weebly.comnih.gov

2D NMR Spectroscopy Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are used to establish connectivity between atoms. epa.gov

COSY (¹H-¹H Correlation): This experiment reveals which protons are coupled to each other, allowing for the mapping of the entire proton network along the carbon chain.

HMQC (¹H-¹³C Correlation): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, confirming the assignment of both ¹H and ¹³C spectra. epa.gov

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift principles and data from analogous ether-alcohols.

| Atom Position | Structure Fragment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| 1 | -CH₂OH | 3.63 (triplet) | ~62.9 |

| 2 | -CH₂- | 1.57 (quintet) | ~32.5 |

| 3 | -CH₂- | 1.40 (quintet) | ~22.6 |

| 4 | -CH₂- | 1.61 (quintet) | ~29.5 |

| 5 | -CH₂OCH₃ | 3.40 (triplet) | ~72.5 |

| 6 | -OCH₃ | 3.31 (singlet) | ~58.6 |

| - | -OH | Variable (broad singlet) | - |

Note: This is an interactive data table based on predicted values.

Mass Spectrometry Techniques (GC-MS, LC-MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) In GC-MS, the compound is separated by gas chromatography and then ionized, typically by electron ionization (EI). The resulting mass spectrum for this compound (C₆H₁₄O₂) shows a molecular ion (M⁺) peak corresponding to its molecular weight (118.17 g/mol ). nist.gov The fragmentation pattern is characteristic of a primary alcohol and an ether. msu.edu Key fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the oxygen of the alcohol, leading to the loss of a water molecule (M-18) or an alkyl radical. The base peak is often observed at m/z 45, corresponding to the [CH₂OCH₃]⁺ fragment from cleavage between C4 and C5.

Loss of a methoxy radical: Cleavage of the C-O bond of the ether, resulting in an [M-31]⁺ fragment.

Loss of a methoxy group and water: A combination of cleavages leading to an [M-49]⁺ fragment.

The NIST WebBook provides an experimental EI mass spectrum for this compound, which confirms these fragmentation patterns. nist.gov

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment Ion |

| 45 | 100 | [CH₂OCH₃]⁺ |

| 58 | 45 | [C₃H₆O]⁺ |

| 71 | 30 | [C₅H₉]⁺ or [C₄H₇O]⁺ |

| 87 | 20 | [M - OCH₃]⁺ |

| 118 | <5 | [M]⁺ |

Note: This is an interactive data table based on data from the NIST WebBook. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a powerful technique for analyzing less volatile or thermally labile compounds. For this compound, reverse-phase LC could be coupled with a mass spectrometer using a soft ionization technique like electrospray ionization (ESI). ESI would typically produce a protonated molecule [M+H]⁺ (m/z 119) or a sodium adduct [M+Na]⁺ (m/z 141), minimizing fragmentation and clearly indicating the molecular weight.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. internationaloliveoil.org For this compound, an HRMS measurement would distinguish its molecular formula, C₆H₁₄O₂, from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). rsc.orgresearchgate.net

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. A sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a column. nist.gov

Columns: Polar capillary columns, such as those with a wax-based stationary phase (e.g., DB-Wax, ZB-WAXplus), are typically used for the analysis of alcohols and ethers to achieve good peak shape and resolution. rsc.org

Detection Systems:

Flame Ionization Detector (FID): GC-FID is a robust and widely used method for quantifying organic compounds. The detector response is proportional to the mass of carbon, making it excellent for purity assessment when calibrated with a known standard. ymdb.caajgreenchem.com Headspace GC-FID is particularly useful for analyzing residual solvents or volatile impurities. nist.govatomscientific.com

Mass Spectrometer (MS): As detailed in section 6.1.2, using an MS as a detector (GC-MS) not only quantifies the compound but also provides structural confirmation of the main peak and identification of any impurity peaks based on their mass spectra. pearson.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are versatile techniques for purity determination, especially for samples containing non-volatile impurities.

Methodology: A common approach for alcohols involves reversed-phase chromatography. A C18 column is frequently used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). internationaloliveoil.orggerli.com Since simple alcohols lack a strong UV chromophore, detection can be challenging. acs.org

Detection: To overcome this, a universal detector like a Refractive Index Detector (RID) can be used. Alternatively, the compound can be derivatized to attach a UV-active group. However, the most powerful approach is coupling the HPLC to a mass spectrometer (LC-MS), which provides both high sensitivity and specificity for purity analysis and impurity identification. epa.gov

UPLC: Ultra-Performance Liquid Chromatography utilizes columns with smaller particle sizes (<2 µm), which allows for significantly faster analysis times and higher separation efficiency compared to traditional HPLC. A UPLC-MS/MS method would be ideal for rapid purity testing and the detection of trace-level impurities.

A typical HPLC method for the purity analysis of a related ether alcohol is summarized below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Isocratic or gradient elution depending on impurities |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detector | Refractive Index (RI) or Mass Spectrometry (MS) |

| Column Temperature | 30 - 40 °C |

Note: This is an interactive data table representing a typical method.

Comparative Studies and Analogous Systems of 5 Methoxypentan 1 Ol

Structural and Functional Comparison with Isomeric and Homologous Ether-Alcohols

The properties of ether-alcohols are dictated by the interplay between the hydroxyl (-OH) and ether (C-O-C) functional groups. The positioning of these groups and the length of the carbon chain create notable differences in their physical and chemical behavior.

Isomers of 5-methoxypentan-1-ol:

4-Methoxypentan-1-ol (B14758646): In this isomer, the methoxy (B1213986) group is closer to the hydroxyl group. This proximity can lead to intramolecular hydrogen bonding, which may affect its boiling point and solubility compared to the 5-methoxy isomer where such an interaction is less likely.

1-Methoxypentan-2-ol (B3182380): Here, the functional groups are on adjacent carbons. This structure features a secondary alcohol, which typically exhibits different reactivity in oxidation reactions compared to the primary alcohol of this compound. nih.govchemscene.com

Homologs of this compound:

5-Ethoxypentan-1-ol (B8642478): This homolog has an ethoxy group instead of a methoxy group. The larger ethoxy group can introduce greater steric hindrance and increase the compound's lipophilicity, potentially affecting its solubility in polar solvents. chemsrc.com

6-Methoxyhexan-1-ol: With an additional methylene (B1212753) unit, this homolog has a longer alkyl chain. nih.gov This increased chain length generally leads to a higher boiling point and decreased solubility in water due to the larger nonpolar alkyl portion. allen.in

A recent study systematically investigated the structure-property relationships of a series of ether-alcohols, including 5-ethoxypentan-1-ol and 6-methoxyhexan-1-ol. researchgate.netacs.org The study found that the presence of the ether moiety, when compared to a simple alkanol like octan-1-ol, leads to higher densities due to increased intermolecular hydrogen bonding interactions. researchgate.netacs.org However, this effect is less pronounced in isomers where intramolecular hydrogen bonding is possible. acs.org

Table 1: Structural and Physical Properties of this compound and Its Analogues

| Compound | Molecular Formula | Molar Mass (g/mol) | Isomeric/Homologous Relationship to this compound |

|---|---|---|---|

| This compound | C6H14O2 | 118.17 | Reference Compound |

| 4-Methoxypentan-1-ol | C6H14O2 | 118.17 | Isomer (position of methoxy group) |

| 1-Methoxypentan-2-ol | C6H14O2 | 118.17 | Isomer (positions of methoxy and hydroxyl groups) |

| 5-Ethoxypentan-1-ol | C7H16O2 | 132.20 | Homolog (ethoxy instead of methoxy) |

| 6-Methoxyhexan-1-ol | C7H16O2 | 132.20 | Homolog (longer alkyl chain) |

Comparative Analysis of Synthetic Routes and Yields for Analogues

The synthesis of these ether-alcohols often involves variations of the Williamson ether synthesis or reactions starting from diols or alkenes.

Williamson Ether Synthesis: This is a common method for preparing ethers. For instance, to synthesize an analogue like 5-ethoxypentan-1-ol, one might react the sodium salt of 1,5-pentanediol (B104693) with ethyl iodide. However, a study noted that the reaction of 5-ethoxypentan-1-ol with 5-halovalerate alkyl esters resulted in ester exchange rather than the expected Williamson ether synthesis product. researchgate.net This highlights how substrate structure can lead to unexpected reaction pathways. The synthesis of unsymmetrical ethers using this method can be challenging due to the potential for multiple products, which can be difficult to separate. youtube.com

From Diols: 6-Methoxyhexan-1-ol can be synthesized from 1,6-hexanediol (B165255) by reacting it with sodium hydride and then methyl iodide. prepchem.com This method provides a straightforward route to ω-methoxy-alcohols from the corresponding diols.

From Alkenes: The synthesis of 1-methoxypentan-2-ol can be achieved from pent-1-ene. The alkene is first converted to an epoxide (2-propyloxirane) using an agent like m-chloroperoxybenzoic acid (mCPBA). Subsequent ring-opening of the epoxide with methanol (B129727) yields the desired ether-alcohol. vaia.com The regioselectivity of the epoxide opening is a key factor in determining the final product.

A newer method for ether synthesis involves the reaction of aldehydes and alcohols with phosphines in the presence of an acid, followed by hydrolysis. chemrxiv.org This reductive etherification has shown high yields for a range of primary and secondary alcohols. chemrxiv.org

Differential Reactivity and Mechanistic Divergences Among Related Compounds

The structural variations among these ether-alcohols lead to differences in their reactivity.

Oxidation: Primary alcohols like this compound and its homologs can be oxidized to aldehydes and then carboxylic acids. Secondary alcohols, such as 1-methoxypentan-2-ol, are oxidized to ketones. allen.in A study attempting the oxidation of the secondary ether in 4-methoxypentan-1-ol to a ketone was unsuccessful when the primary alcohol was unprotected. acs.org

Acid-Catalyzed Cleavage: Ethers can be cleaved by strong acids like HBr or HI. libretexts.org The mechanism (SN1 or SN2) and the products depend on the structure of the alkyl groups attached to the ether oxygen. For an ether like this compound, cleavage would likely proceed via an SN2 mechanism.

Influence of Methoxy Group on Radical Cations: The position of a methoxy group can significantly influence the reactivity of radical cations. For example, studies on arylalkenes have shown that a para-methoxy group can stabilize a radical cation, while a meta-methoxy group has a different electronic effect. cdnsciencepub.com While not directly on the aliphatic systems discussed here, this illustrates the profound electronic influence of the methoxy group.

Influence of Methoxy Group Position and Alkyl Chain Length on Chemical Behavior

The position of the methoxy group and the length of the alkyl chain are critical determinants of the chemical behavior of these compounds.

Influence of Methoxy Group Position: The proximity of the methoxy group to the hydroxyl group can influence properties through intramolecular interactions. In 4-methoxypentan-1-ol, the methoxy group is at the γ-position relative to the hydroxyl group, allowing for the potential formation of a stable six-membered ring through intramolecular hydrogen bonding. This can affect its boiling point, viscosity, and reactivity compared to this compound, where the methoxy group is further away. The electronic influence of the methoxy group, being electron-donating, can also affect the acidity of the hydroxyl proton, although this effect diminishes with distance. wikipedia.org

Influence of Alkyl Chain Length: Increasing the alkyl chain length, as in the transition from this compound to 6-methoxyhexan-1-ol, generally leads to:

Decreased Water Solubility: The hydrophobic character of the molecule increases with the longer alkyl chain, making it less soluble in polar solvents like water. allen.in

Increased Boiling Point: The larger surface area and increased van der Waals forces result in a higher boiling point.

Altered Reactivity: In reactions like esterification, increasing the alkyl chain length of the alcohol can decrease the reaction rate. rsc.org This is attributed to both steric effects and the enhanced electron-donating properties of longer alkyl chains, which can destabilize the protonated transition state. rsc.org Studies on binary mixtures of alcohols have also shown that an increase in alkyl chain length leads to a decrease in density and viscosity. esciencesspectrum.com

Research on the effect of alkyl chain length in frothers, which includes alcohols and polyglycol ethers, has shown that a longer alkyl chain can lead to a more significant reduction in bubble rise velocity in flotation processes. researchgate.net This is attributed to a closer packing of the molecules at the gas-liquid interface. researchgate.net

Table 2: Summary of Structural Influences on Chemical Behavior

Emerging Research Frontiers and Prospective Directions for 5 Methoxypentan 1 Ol

Development of Sustainable and Environmentally Benign Synthesis Protocols

The drive towards green chemistry has spurred research into sustainable methods for producing valuable chemical compounds, including ether-alcohols like 5-methoxypentan-1-ol. Future research is focused on moving away from traditional synthetic routes that may rely on harsh reagents or produce significant waste, towards more environmentally benign protocols.

Key research directions include:

Bio-based Feedstocks: A significant frontier is the synthesis of ether-alcohols from renewable resources. For instance, research has demonstrated the successful conversion of bio-based glycerol (B35011) into 3-methoxypropan-1,2-diol using subcritical methanol (B129727) and a simple base like potassium carbonate. frontiersin.orgfrontiersin.org This approach, which utilizes a byproduct of the biodiesel industry, presents a model for developing sustainable pathways to other ether-alcohols, including this compound, from different bio-based platform molecules.

Greener Williamson Ether Synthesis: The Williamson ether synthesis is a fundamental method for forming ethers. Modern research aims to enhance its sustainability by using water as a solvent, employing solid-supported bases like KOH/Al2O3 or Amberlyst resins, and utilizing alternative energy sources such as microwave or ultrasound irradiation to reduce reaction times and energy consumption. tandfonline.com These strategies could be adapted for the large-scale, greener production of this compound.

Catalytic Routes: Developing catalytic processes that improve atom economy is crucial. This includes exploring catalytic dehydration of alcohol mixtures or the reductive alkylation of diols, which can offer more direct and less wasteful routes compared to stoichiometric methods. frontiersin.org The use of flow chemistry is another promising approach, offering improved safety, efficiency, and scalability for chemical syntheses. rsc.org

Table 1: Comparison of Sustainable Synthesis Strategies for Ether-Alcohols

| Strategy | Example Precursor/Reaction | Key "Green" Aspect | Potential for this compound | Reference |

|---|---|---|---|---|

| Bio-based Feedstock Utilization | Glycerol conversion to 3-methoxypropan-1,2-diol | Uses renewable glycerol; subcritical methanol as solvent and reagent. | Development of routes from bio-derived pentanediols or similar platform molecules. | frontiersin.orgfrontiersin.org |

| Modified Williamson Synthesis | Synthesis of glycerol alkyl ethers using solid bases (KOH/Al2O3, Amberlyst A-26) | Avoids soluble strong bases, facilitates catalyst separation and reuse. | Application of solid-phase catalysts for reacting a pentanediol (B8720305) derivative with a methylating agent. | tandfonline.com |

| Catalytic Etherification | Iron(III)-catalyzed reaction of two different alcohols. | Uses an earth-abundant metal catalyst under mild conditions. | Direct catalytic reaction between 1,5-pentanediol (B104693) and methanol. | acs.org |

| Flow Chemistry | Microreactor synthesis of various organic compounds. | Enhanced safety, process intensification, energy efficiency. | Implementing the synthesis of this compound in a continuous flow system for safer and more efficient production. | rsc.org |

Exploration of Novel Catalytic Transformations Involving this compound

As a functionalized alcohol, this compound can serve as a versatile substrate in a variety of catalytic reactions. Research in this area seeks to leverage its dual functionality to construct more complex molecules.

Prospective catalytic transformations include:

C-C and C-N Bond Formation: Alcohols are increasingly used as "green" alkylating agents in hydrogen autotransfer or borrowing hydrogen reactions. Research on manganese-based pincer catalysts has shown that alcohols like 4-methoxybutan-1-ol (B94083) can effectively alkylate ketones. uni-rostock.de This suggests a promising role for this compound as a C5 building block for creating new carbon-carbon bonds in a waste-minimizing fashion.

Etherification and Transetherification: Iron(III) catalysts have been shown to be effective for the transetherification of symmetrical ethers with alcohols, such as the reaction with 3-methoxybutan-1-ol. acs.org This indicates the potential for this compound to participate in similar acid-catalyzed reactions, either to be modified at its hydroxyl group or to act as an etherifying agent itself.

Asymmetric Catalysis: The development of chiral ligands for metal catalysts enables enantioselective transformations. A copper-catalyzed 1,6-conjugate addition of a Grignard reagent has been used to synthesize a chiral derivative, 1-(4-bromophenyl)-5-methoxypentan-1-ol, with good yield, demonstrating the potential to create stereocenters in molecules containing the 5-methoxypentyl moiety. rug.nl

Oxidation Reactions: Selective oxidation of the primary alcohol group in this compound to an aldehyde or carboxylic acid, while preserving the ether linkage, is a valuable transformation. While one study noted an unsuccessful oxidation attempt on the related 4-methoxypentan-1-ol (B14758646) under specific conditions for methyl ether oxidation, exploring other catalytic systems (e.g., using TEMPO or aerobic oxidation catalysts) remains a viable research avenue. acs.org

Table 2: Examples of Catalytic Transformations of this compound and Its Analogs

| Reaction Type | Substrate Analog | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Asymmetric 1,6-Conjugate Addition | Derivative of this compound | CuBr / Chiral Ligand | Chiral substituted this compound | rug.nl |

| α-Alkylation of Ketones | 4-Methoxybutan-1-ol | Manganese Pincer Complex | Alkylated ketone | uni-rostock.de |

| Transetherification | 3-Methoxybutan-1-ol | Fe(OTf)₃ / NH₄Cl | Unsymmetrical ether | acs.org |

| Oxidative Demethylation | 4-Methoxypentan-1-ol | Not specified (attempted) | Ketone (unsuccessful) | acs.org |

Integration into Advanced Functional Materials and Nanotechnology

The physical and chemical properties of this compound make it a candidate for use in materials science and nanotechnology, primarily as a specialized solvent or a molecular precursor.

Future directions in this domain are: